

An In-depth Technical Guide to the Synthesis of Butylphenyl Methylpropional

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Compound of Interest

Compound Name: *Liral*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary industrial synthesis pathway for Butylphenyl methylpropional, a synthetic aromatic aldehyde. The content herein is intended for an audience with a strong background in organic chemistry and chemical synthesis.

Introduction

Butylphenyl methylpropional, commonly known as Liral, is a synthetic fragrance with a floral scent reminiscent of lily of the valley. It has been widely used in various consumer products, including cosmetics, perfumes, and cleaning agents. Chemically, it is 3-(4-tert-butylphenyl)-2-methylpropanal. This guide will focus on the most prevalent and industrially significant synthesis route, which proceeds via a two-step process: a crossed-aldol condensation followed by a catalytic hydrogenation.

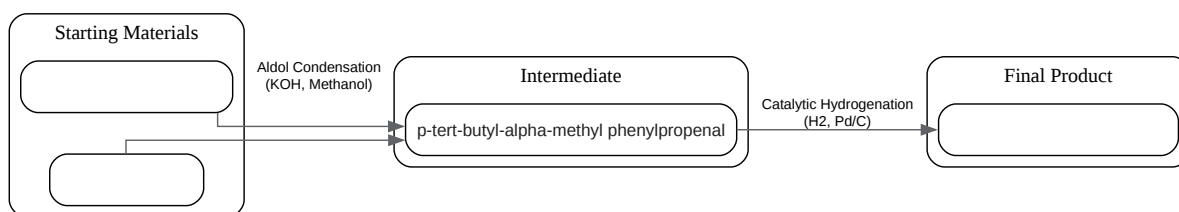
Core Synthesis Pathway

The dominant industrial synthesis of Butylphenyl methylpropional involves two key transformations:

- Crossed-Aldol Condensation:** The synthesis commences with the base-catalyzed crossed-aldol condensation of 4-tert-butylbenzaldehyde and propionaldehyde. This reaction forms the unsaturated aldehyde intermediate, p-tert-butyl- α -methyl phenylpropenal.

- **Catalytic Hydrogenation:** The intermediate is then subjected to catalytic hydrogenation to selectively reduce the carbon-carbon double bond, yielding the final product, Butylphenyl methylpropional.

Visualization of the Synthesis Pathway



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Caption: Overall synthesis pathway of Butylphenyl methylpropional.

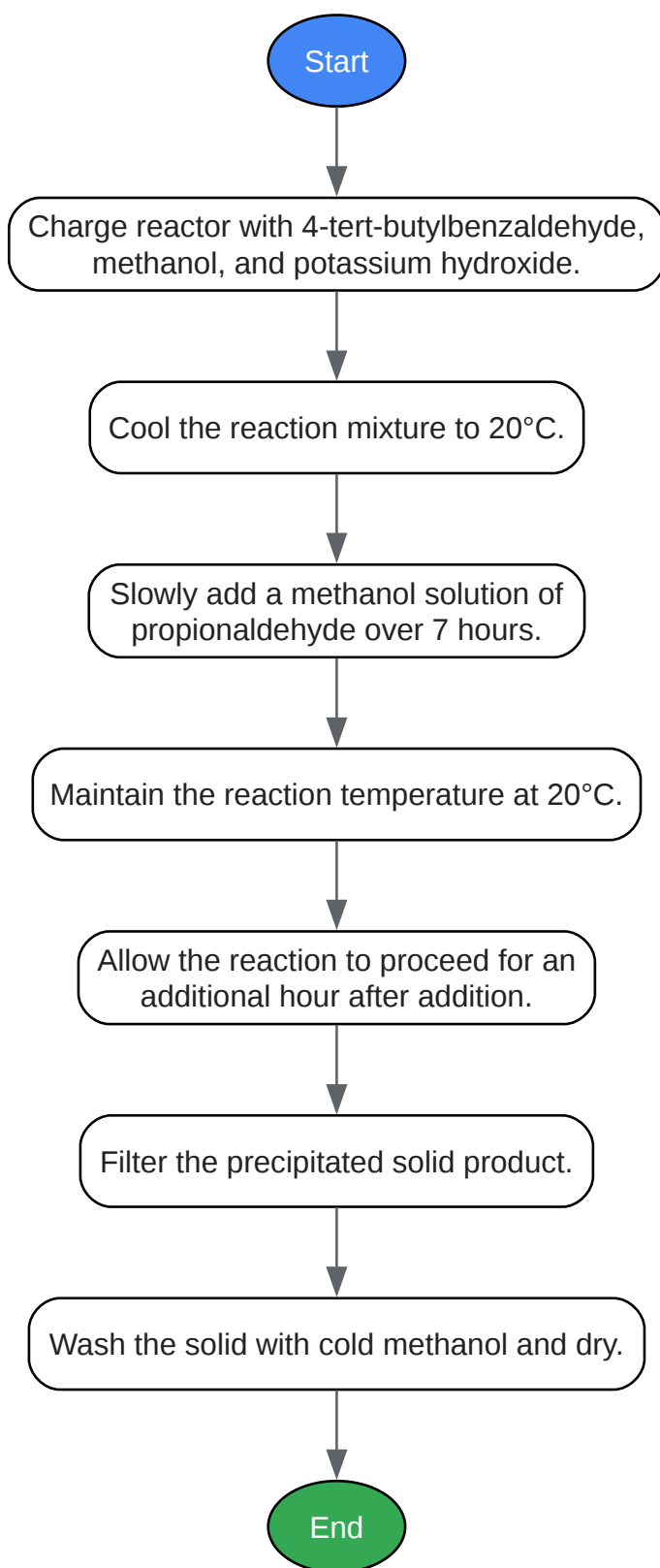
Experimental Protocols

The following protocols are based on industrially relevant procedures and provide a detailed methodology for each key step.

Step 1: Synthesis of p-tert-butyl- α -methyl phenylpropenal (Aldol Condensation)

This procedure is adapted from a patented industrial method, optimized for high yield and purity.

Experimental Workflow:



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Caption: Workflow for the aldol condensation step.

Materials and Reagents:

- 4-tert-butylbenzaldehyde (TBB)
- Propionaldehyde
- Potassium hydroxide (KOH)
- Anhydrous methanol
- Nitrogen gas (for inert atmosphere)

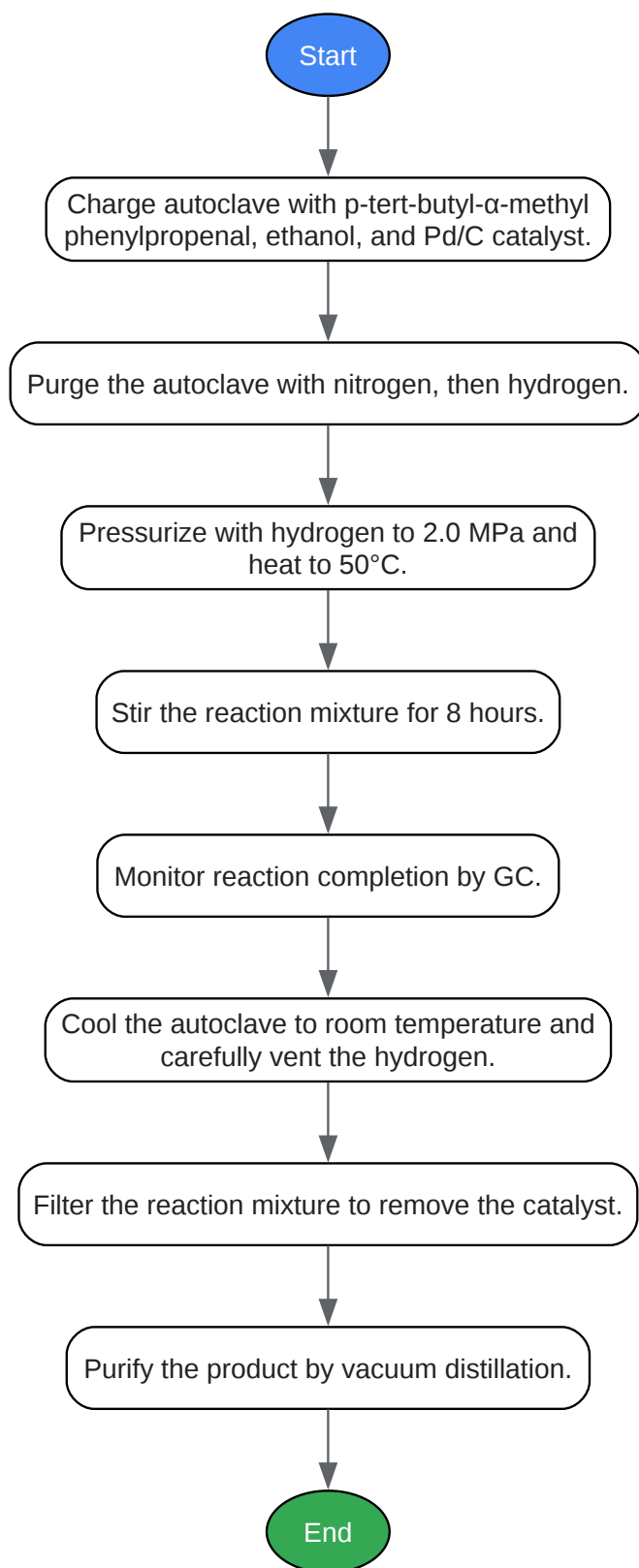
Procedure:

- Under a nitrogen atmosphere, a suitable reaction vessel is charged with 110.5 kg of 4-tert-butylbenzaldehyde, 75 kg of anhydrous methanol, and 3 kg of potassium hydroxide.
- The mixture is stirred and the temperature is controlled at 20°C.
- A solution of propionaldehyde in methanol (prepared by diluting propionaldehyde) is added dropwise to the reaction mixture over a period of 7 hours.
- Throughout the addition, the reaction temperature is maintained at 20°C. The product, p-tert-butyl- α -methyl phenylpropenal, will gradually precipitate out of solution.
- After the addition is complete, the reaction is allowed to stir for an additional hour at 20°C to ensure completion.
- The solid product is collected by filtration.
- The collected solid is washed with cold methanol to remove any unreacted starting materials and byproducts.
- The final product is dried under vacuum.

Step 2: Synthesis of Butylphenyl methylpropional (Catalytic Hydrogenation)

This protocol outlines the selective hydrogenation of the unsaturated aldehyde intermediate.

Experimental Workflow:



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Caption: Workflow for the catalytic hydrogenation step.

Materials and Reagents:

- p-tert-butyl- α -methyl phenylpropenal
- Ethanol
- Palladium on carbon (Pd/C) catalyst (e.g., 5% Pd)
- Hydrogen gas

Procedure:

- A high-pressure autoclave is charged with 30 g of p-tert-butyl- α -methyl phenylpropenal, 60 g of ethanol, and a catalytic amount of Pd/C.
- The autoclave is sealed and purged with nitrogen gas, followed by purging with hydrogen gas.
- The autoclave is pressurized with hydrogen to 2.0 MPa.
- The reaction mixture is heated to 50°C and stirred for 8 hours.
- The reaction progress is monitored by gas chromatography (GC) until the starting material is consumed.
- After the reaction is complete, the autoclave is cooled to room temperature and the excess hydrogen pressure is carefully vented.
- The reaction mixture is filtered to remove the Pd/C catalyst.
- The ethanol is removed under reduced pressure, and the crude product is purified by vacuum distillation (boiling point approximately 100-120°C at 20 Pa) to yield pure Butylphenyl methylpropional.[1]

Quantitative Data

The following table summarizes the key quantitative data for the described synthesis pathway.

Step	Product	Catalyst	Solvent	Temperature	Pressure	Reaction Time	Yield	Purity
1. Aldol Condensation	p-tert-butyl- α -methylphenylpropenal	Potassium hydroxide (KOH)	Methanol	20°C	Ambient	~8 hours	>93%	>98%
2. Catalytic Hydrogenation	Butylphenyl methylpropional	Palladium on carbon (Pd/C)	Ethanol	50°C	2.0 MPa	8 hours	~80%	>97%

Alternative Synthesis Route

An alternative synthesis route involves the alkylation of α -methyldihydrocinnamyl alcohol with tert-butyl chloride or isobutene, followed by dehydrogenation. However, the aldol condensation route is generally more common in industrial applications.

Conclusion

The synthesis of Butylphenyl methylpropional is a well-established industrial process. The two-step pathway involving an initial aldol condensation followed by catalytic hydrogenation provides a reliable and high-yielding route to this fragrance ingredient. Careful control of reaction parameters, particularly temperature in the aldol condensation and pressure in the hydrogenation, is crucial for achieving high purity and yield of the final product. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and professionals in the field of chemical synthesis.

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References

- 1. US20100256421A1 - Propanal Production Methods - Google Patents [patents.google.com]
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